

13C NMR Chemical Shifts of 6-Iodochroman-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for **6-iodochroman-4-ol**. Due to the absence of direct experimental data in publicly available literature, this guide leverages established NMR prediction methodologies and spectral data from analogous compounds to offer a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for **6-iodochroman-4-ol**. These values were determined using a combination of computational prediction tools and analysis of substituent effects on the chroman-4-ol scaffold and iodo-substituted benzene rings. The predictions are based on established principles of NMR spectroscopy, where the chemical environment of each carbon atom dictates its resonance frequency.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~63.5
C-3	~31.0
C-4	~65.0
C-4a	~153.0
C-5	~129.5
C-6	~90.0
C-7	~138.0
C-8	~119.0
C-8a	~120.0

Molecular Structure and Numbering

The logical relationship and numbering of the carbon atoms in the **6-iodochroman-4-ol** molecule are depicted in the following diagram.

Caption: Molecular structure and atom numbering of **6-iodochroman-4-ol**.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following is a generalized, yet detailed, experimental protocol for acquiring the ^{13}C NMR spectrum of **6-iodochroman-4-ol**. This protocol is based on standard practices for organic compounds of similar molecular weight and complexity.

1. Sample Preparation:

- **Solvent:** Deuterated chloroform (CDCl_3) is a common and suitable solvent. Other deuterated solvents such as dimethyl sulfoxide- d_6 (DMSO-d_6) or acetone- d_6 may be used depending on the sample's solubility.
- **Concentration:** Dissolve 10-50 mg of the purified **6-iodochroman-4-ol** in approximately 0.5-0.7 mL of the chosen deuterated solvent.

- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
- **Filtration:** If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

- **Nucleus:** ^{13}C
- **Pulse Program:** A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments).
- **Acquisition Time (AQ):** 1-2 seconds.
- **Relaxation Delay (D1):** 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine spectra for chemical shift determination often use shorter delays to save time.
- **Number of Scans (NS):** Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
- **Spectral Width (SW):** A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz ^{13}C spectrometer) is generally sufficient to cover the expected chemical shift range for most organic molecules.
- **Temperature:** The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

- **Fourier Transformation:** Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise

ratio.

- Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the appropriate solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Peak Picking: Identify and label the chemical shift of each carbon resonance.

Logical Workflow for ^{13}C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

Caption: General workflow for ^{13}C NMR spectroscopy.

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